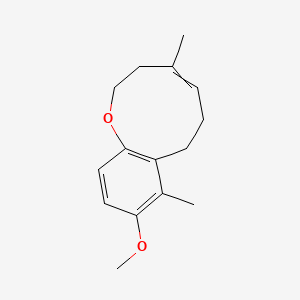
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is an organic compound with the molecular formula C15H20O2 and a molecular weight of 232.3181 g/mol This compound is characterized by its unique structure, which includes a nine-membered ring and two ether groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine with methoxy reagents in the presence of a catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; often in polar aprotic solvents.
Major Products
The major products formed from these reactions include ketones, alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,8-Dimethyl-2,3,6,7-tetrahydro-1-benzoxonine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydrobenzo[b]oxonine: A closely related compound with similar structural features but different substitution patterns.
Uniqueness
9-Methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C15H20O2 |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
9-methoxy-4,8-dimethyl-2,3,6,7-tetrahydro-1-benzoxonine |
InChI |
InChI=1S/C15H20O2/c1-11-5-4-6-13-12(2)14(16-3)7-8-15(13)17-10-9-11/h5,7-8H,4,6,9-10H2,1-3H3 |
Clé InChI |
NZHAEVLYUKLGDF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCCC2=C(C=CC(=C2C)OC)OCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















